Sirt2 Inhibitory Potency of CAS 1206996-72-6 vs. Reference 1,2,4-Oxadiazole Sirt2 Inhibitor (Compound 7, 2017 Series)
CAS 1206996‑72‑6 exhibits an IC₅₀ of 8.57 × 10³ nM (i.e., 8.57 µM) against human Sirt2 in a fluorescence‑based deacetylase assay using fluorogenic substrate ZMAL, incubated for 45 min [1]. This value represents the starting‑point potency of the 2‑chlorophenyl‑oxadiazole‑methylacetamide scaffold. In contrast, the optimized 2017 lead compound 7 (also a 1,2,4‑oxadiazole but with an elongated amide‑linked phenyl substituent) achieves an IC₅₀ of 480 nM under comparable assay conditions [2]. The ~18‑fold potency gap is attributable to the absence in CAS 1206996‑72‑6 of the extended aromatic binding motif that occupies the hydrophobic channel adjacent to the Sirt2 active site, as evidenced by the co‑crystal structure of compound 7 with hSirt2 (PDB 5MAR) [3].
| Evidence Dimension | Sirt2 deacetylase inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 8.57 × 10³ nM (8.57 µM) |
| Comparator Or Baseline | Compound 7 (2017 1,2,4‑oxadiazole lead): IC₅₀ = 480 nM |
| Quantified Difference | CAS 1206996‑72‑6 is ~18‑fold less potent than compound 7 (8570 nM vs. 480 nM) |
| Conditions | Human Sirt2 (residues 25–389), fluorogenic ZMAL substrate, 45 min incubation, fluorescence detection. |
Why This Matters
For a procurement scientist, the 8.57 µM IC₅₀ establishes CAS 1206996‑72‑6 as a fragment‑level hit suitable for structure‑guided elaboration, rather than a potent lead; selecting a more decorated oxadiazole analog would bypass the critical fragment‑to‑lead SAR exploration that this specific scaffold enables.
- [1] BindingDB Entry BDBM50531287 (CHEMBL4454236). IC₅₀: 8.57E+3 nM for inhibition of human Sirt2 using fluorogenic substrate ZMAL. Accessed 29 Apr 2026. View Source
- [2] BindingDB Entry BDBM50148793 (CHEMBL3770258). IC₅₀: 480 nM for compound 7 against human Sirt2 using ZMAL substrate. Accessed 29 Apr 2026. View Source
- [3] Moniot, S. et al. Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X‑ray Crystal Structure, and Anticancer Activity. J. Med. Chem. 2017, 60, 2344–2360. PDB 5MAR. DOI: 10.1021/acs.jmedchem.6b01609. View Source
